4-Acetamido-2-methylquinoline-6-carboxylic acid
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Overview
Description
4-Acetamido-2-methylquinoline-6-carboxylic acid is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry . The structure of this compound includes a quinoline core with an acetamido group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Doebner–von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid to produce quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The acetamido and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline-6-carboxylic acid derivatives, alcohols, aldehydes, and substituted quinoline compounds .
Scientific Research Applications
4-Acetamido-2-methylquinoline-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetamido-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to antimicrobial and antiviral effects . Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline core but lacks the acetamido and carboxylic acid groups.
Quinoline-4-carboxylic acid: Similar structure but without the acetamido and methyl groups.
4-Acetamidoquinoline: Lacks the carboxylic acid group but has the acetamido group at the 4-position.
Uniqueness
4-Acetamido-2-methylquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamido group enhances its solubility and potential for hydrogen bonding, while the carboxylic acid group provides additional reactivity for further chemical modifications .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-acetamido-2-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-7-5-12(15-8(2)16)10-6-9(13(17)18)3-4-11(10)14-7/h3-6H,1-2H3,(H,17,18)(H,14,15,16) |
InChI Key |
FXPGCGAWAUJCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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